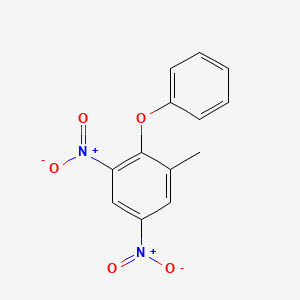

1-Methyl-3,5-dinitro-2-phenoxybenzene

Description

Contextualization within Modern Nitroaromatic Chemistry Research

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (–NO2) attached to an aromatic ring, are a cornerstone of modern chemical research and industry. spectroscopyonline.com Historically significant in the development of dyes and energetic materials, the field has expanded to encompass a wide range of applications. orgchemres.org Current research frequently explores their use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. spectroscopyonline.comontosight.ai

In medicinal chemistry, nitroaromatics are investigated for their potential as bioreductive prodrugs, particularly for targeting hypoxic cancer cells. mdpi.comscielo.br The electron-withdrawing nature of the nitro group is central to this function, as it can be reduced by specific enzymes under low-oxygen conditions to generate cytotoxic agents. mdpi.comscielo.br Furthermore, the unique electronic properties of nitroaromatic compounds make them subjects of interest in materials science for applications in nonlinear optics and fluorescent probes. mdpi.com

Simultaneously, the environmental prevalence and impact of nitroaromatic compounds, stemming from industrial processes and biomass burning, drive research into their atmospheric chemistry, biodegradation, and detection. nih.govcopernicus.orgresearchgate.net The study of novel molecules like 1-Methyl-3,5-dinitro-2-phenoxybenzene contributes to this broader understanding, offering insights into the structure-property relationships that govern the behavior of this important class of chemicals.

Significance of Phenoxybenzene and Dinitro Substitution Patterns in Organic Chemistry

The chemical identity of this compound is defined by its core structural motifs: the phenoxybenzene (diphenyl ether) backbone and the dinitro substitution pattern.

The phenoxybenzene unit consists of two phenyl rings linked by an ether oxygen. solubilityofthings.com This structure imparts thermal stability and is a key component in certain high-performance polymers and heat transfer fluids. ontosight.aiwikipedia.org In synthetic chemistry, the diphenyl ether linkage is a common structural element, and its synthesis, often via Ullmann condensation or modified Williamson ether synthesis, is a well-established transformation. wikipedia.orgresearchgate.net From a medicinal chemistry perspective, the phenoxy group is valued as a substituent that can act as a hydrogen-bond acceptor but not a donor, a property that can be used to modulate the pharmacokinetic profiles of drug candidates. wikipedia.org

The dinitro substitution pattern profoundly influences the electronic properties and reactivity of the aromatic ring. The nitro group is a powerful electron-withdrawing group, both by resonance and inductive effects, which deactivates the aromatic ring toward electrophilic substitution. scielo.br When two nitro groups are present, as in a dinitro compound, this effect is amplified. The specific 3,5- (or meta) positioning of the nitro groups on the parent toluene (B28343) ring in this molecule is significant. In electrophilic aromatic substitution reactions, existing nitro groups direct incoming electrophiles to the meta position. youtube.com This substitution pattern is also common in the field of energetic materials, where multiple nitro groups increase the oxygen balance and energy density of a molecule.

Rationale and Academic Objectives for Investigating this compound

Given the absence of extensive literature on this compound, the rationale for its investigation can be inferred from its constituent chemical features. The primary academic objectives would likely revolve around synthesizing this novel molecule and characterizing its fundamental properties to explore its potential in materials science or as a synthetic intermediate.

Key research objectives would include:

Synthesis and Structural Elucidation: The primary goal would be to develop an efficient synthetic route to the compound and to unambiguously confirm its structure using modern analytical techniques.

Investigation of Physicochemical Properties: A central objective would be to determine its key physical and chemical properties. This includes studying its thermal stability through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which is particularly relevant given the presence of the dinitroaromatic moiety often associated with energetic materials. researchgate.net

Electronic and Spectroscopic Characterization: Research would aim to understand the molecule's electronic structure. The interplay between the electron-withdrawing dinitro groups and the electron-donating tendency of the ether oxygen presents an interesting system for spectroscopic and computational analysis.

Reactivity Studies: A further objective would be to explore the reactivity of the compound. For instance, the activated aromatic rings could be susceptible to nucleophilic aromatic substitution, making the molecule a potentially useful intermediate for the synthesis of more complex, highly functionalized diaryl ethers.

Table 1: Basic Compound Properties

| Property | Value |

| CAS Number | 66583-77-5 epa.gov |

| Molecular Formula | C13H10N2O5 molbase.com |

| Molecular Weight | 274.23 g/mol molbase.com |

Overview of Research Methodologies and Theoretic Frameworks Applicable to the Compound

The investigation of a novel compound like this compound would employ a combination of established experimental techniques and theoretical calculations.

Experimental Methodologies:

Synthesis: The synthesis would likely involve a nucleophilic aromatic substitution reaction, such as an Ullmann condensation, reacting a phenoxide salt with a suitably substituted dinitrotoluene derivative (e.g., 2-chloro-1-methyl-3,5-dinitrobenzene). wikipedia.orgresearchgate.net Reaction conditions would be optimized to maximize yield and purity.

Purification and Characterization: The synthesized product would be purified using standard techniques like recrystallization or column chromatography. Its structure and purity would be confirmed through a suite of analytical methods.

NMR Spectroscopy: 1H and 13C NMR would be essential to determine the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the methyl, phenoxy, and dinitro-substituted rings. orgchemboulder.comlibretexts.org

Infrared (IR) Spectroscopy: FT-IR spectroscopy would identify characteristic vibrations of the functional groups, such as the C-O-C stretch of the ether, the C-H stretches of the aromatic and methyl groups, and the strong asymmetric and symmetric stretches of the NO2 groups. spectroscopyonline.comlibretexts.org

Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the compound and to study its fragmentation patterns, providing further structural evidence. nih.gov

Single-Crystal X-ray Diffraction: If suitable crystals can be grown, this technique would provide definitive information on the molecule's three-dimensional structure, bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net

Theoretical Frameworks:

Quantum Chemical Calculations: Computational methods, particularly Density Functional Theory (DFT), would be employed to predict and understand the molecule's properties. researchgate.net These calculations can provide insights into:

Optimized molecular geometry.

Electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net

Predicted spectroscopic data (NMR, IR) to aid in the interpretation of experimental results.

Quantitative Structure-Property Relationship (QSPR): For compounds with potential energetic properties, QSPR models can be used to predict parameters like impact sensitivity and heat of formation based on the molecular structure, offering a theoretical assessment prior to synthesis and experimental testing. researchgate.net

Table 2: Expected Spectroscopic Data Signatures

| Technique | Functional Group | Expected Chemical Shift / Wavenumber Range |

| 1H NMR | Aromatic Protons (Ar-H) | δ 7.0–8.5 ppm orgchemboulder.com |

| Methyl Protons (-CH3) | δ 2.0–2.5 ppm orgchemboulder.com | |

| 13C NMR | Aromatic Carbons (Ar-C) | δ 120–160 ppm libretexts.org |

| Methyl Carbon (-CH3) | δ 15–25 ppm | |

| FT-IR | Nitro (Ar-NO2) | 1500–1560 cm⁻¹ (asymmetric stretch), 1335–1370 cm⁻¹ (symmetric stretch) |

| Ether (Ar-O-Ar) | 1200–1275 cm⁻¹ (asymmetric stretch) libretexts.org | |

| Aromatic C-H | 3000–3100 cm⁻¹ (stretch) libretexts.org |

Structure

3D Structure

Properties

CAS No. |

66583-77-5 |

|---|---|

Molecular Formula |

C13H10N2O5 |

Molecular Weight |

274.23 g/mol |

IUPAC Name |

1-methyl-3,5-dinitro-2-phenoxybenzene |

InChI |

InChI=1S/C13H10N2O5/c1-9-7-10(14(16)17)8-12(15(18)19)13(9)20-11-5-3-2-4-6-11/h2-8H,1H3 |

InChI Key |

WQHPWSOXUFMYRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation

Strategic Retrosynthetic Analysis of 1-Methyl-3,5-dinitro-2-phenoxybenzene

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. For this compound, three primary bond disconnections offer logical pathways to its synthesis.

C-O Ether Bond Disconnection: The most intuitive disconnection is at the diaryl ether linkage. This approach suggests two primary synthetic routes based on nucleophilic aromatic substitution.

Pathway A: This involves the reaction between a phenoxide nucleophile and an electrophilic dinitrotoluene derivative. The presence of two strongly electron-withdrawing nitro groups (ortho and para to the leaving group) makes a precursor like 2-chloro-1-methyl-3,5-dinitrobenzene (B3048978) an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). wikipedia.org This is often the most viable and efficient pathway.

Pathway B: Alternatively, the disconnection could imply the reaction of a dinitromethylphenoxide with an aryl halide, such as bromobenzene (B47551). This would typically require a metal-catalyzed process like the Ullmann condensation or Buchwald-Hartwig coupling, as the unsubstituted aryl halide is not activated towards uncatalyzed nucleophilic attack.

C-N Nitro Group Disconnection: A second strategy involves forming the ether linkage first, followed by nitration. This pathway starts with 2-methylphenoxybenzene (o-cresyl phenyl ether). The subsequent double nitration of the toluene (B28343) ring would be required. However, achieving the specific 3,5-dinitro substitution pattern presents a significant regioselectivity challenge due to the directing effects of the existing methyl and phenoxy groups, both of which are ortho, para-directing. libretexts.org Careful control of nitrating conditions would be paramount to favor the desired isomer over other potential products.

C-C Methyl Group Disconnection: A final, though less common, approach would involve the methylation of a precursor such as 2-phenoxy-1,3-dinitrobenzene. However, introducing a methyl group onto a highly electron-deficient aromatic ring via reactions like Friedel-Crafts alkylation is generally difficult and inefficient.

Based on this analysis, the etherification of a pre-functionalized dinitrotoluene derivative (Pathway A) stands out as the most strategically sound and direct route to the target molecule.

Contemporary Approaches for the Synthesis of this compound and its Structural Analogues

Building on the retrosynthetic blueprint, several modern synthetic methods can be employed. These approaches focus on efficiency, selectivity, and increasingly, on sustainability.

The introduction of nitro groups onto an aromatic ring is a fundamental electrophilic aromatic substitution reaction. numberanalytics.com When synthesizing dinitro-phenoxybenzene analogues, the nitration of a substituted phenoxybenzene is a key step, particularly if the ether linkage is formed early in the synthetic sequence.

The standard method for nitration involves a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The reaction is typically exothermic and requires careful temperature control to prevent over-nitration and side reactions.

The regiochemical outcome is dictated by the electronic properties of the substituents on the aromatic ring. For a precursor like 2-methylphenoxybenzene, both the methyl and phenoxy groups are activating and direct incoming electrophiles to the ortho and para positions. This can lead to a complex mixture of isomers, making the isolation of a specific dinitro-isomer challenging.

To improve selectivity and safety, alternative nitrating systems have been developed. These include metal nitrates, such as bismuth subnitrate or copper(II) nitrate, often used in conjunction with activating agents or solid supports. nih.govacs.org These reagents can offer milder reaction conditions and, in some cases, improved regioselectivity.

Table 1: Comparison of Aromatic Nitration Methods

| Nitrating System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 0-25 °C | Low cost, powerful reagent | Harsh acidic conditions, poor selectivity with multiple activating groups, significant acid waste. masterorganicchemistry.com |

| Metal Nitrates (e.g., Bi(NO₃)₃, Cu(NO₃)₂) | Varies (e.g., with Ac₂O or clay support) | Milder conditions, can improve selectivity. nih.govacs.org | Higher cost, may require special preparation of the reagent. |

| Solid Acid Catalysts (e.g., Zeolites) | Solvent-free or with organic solvent | Catalyst is recyclable, reduced acid waste, can offer high regioselectivity. google.comtandfonline.com | Catalyst deactivation can occur, may require higher temperatures. |

The formation of the diaryl ether bond is one of the most critical steps in the synthesis. Several powerful methods exist for this transformation.

Nucleophilic Aromatic Substitution (SNAr): This is a highly effective method when an aryl halide is activated by strong electron-withdrawing groups, such as nitro groups. masterorganicchemistry.com In the synthesis of this compound, reacting 2-chloro-1-methyl-3,5-dinitrobenzene with sodium or potassium phenoxide in a polar aprotic solvent like DMSO or DMF would proceed readily, often without the need for a metal catalyst. libretexts.org The reaction proceeds via a stabilized Meisenheimer complex intermediate. wikipedia.org

Ullmann Condensation: The classic Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). synarchive.com Traditional protocols required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper powder. nih.gov Modern Ullmann-type reactions employ catalytic amounts of copper(I) salts (e.g., CuI or Cu₂O) in the presence of a ligand and a base like cesium carbonate (Cs₂CO₃). acs.orgorganic-chemistry.org These modifications allow for significantly milder reaction temperatures and broader substrate scope. acs.org

Buchwald-Hartwig C-O Cross-Coupling: This palladium-catalyzed reaction is a versatile and widely used method for forming diaryl ethers. rsc.org It typically involves coupling an aryl halide or triflate with a phenol using a palladium catalyst and a specialized bulky phosphine (B1218219) ligand. While highly effective, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis. acs.org

Table 2: Overview of Diaryl Ether Synthesis Strategies

| Method | Catalyst/Reagents | Key Features |

|---|---|---|

| SNAr | Base (e.g., K₂CO₃, NaOH); No catalyst needed for activated substrates. | Highly efficient for electron-deficient aryl halides; often metal-free. masterorganicchemistry.com |

| Ullmann Condensation | Cu(I) catalyst, ligand (e.g., N,N-dimethylglycine), base (e.g., Cs₂CO₃). acs.orgorganic-chemistry.org | Cost-effective copper catalyst; improved methods work under milder conditions. organic-chemistry.org |

| Buchwald-Hartwig Coupling | Pd catalyst, phosphine ligand, base. rsc.org | Broad substrate scope, high functional group tolerance, generally high yields. |

Catalysis is central to modern, efficient synthesis. As discussed, both the etherification and nitration steps can benefit from advanced catalytic systems.

For etherification , copper and palladium catalysts dominate the field.

Copper Catalysis: The evolution of the Ullmann reaction has led to highly active catalytic systems. The combination of a Cu(I) source with N- or O-based ligands (such as amino acids or 1,10-phenanthroline) facilitates the catalytic cycle, allowing the reaction to proceed at lower temperatures (e.g., 90-140 °C). organic-chemistry.orgnih.gov Nanoparticle copper catalysts have also shown high activity, sometimes allowing for ligand-free conditions. scispace.com

Palladium Catalysis: Buchwald-Hartwig systems rely on a combination of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a sterically demanding, electron-rich phosphine ligand (e.g., biarylphosphines). The ligand is crucial for facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. rsc.orgacs.org

For nitration , the development of solid acid catalysts represents a significant advance.

Solid Acids: Materials like silica-supported metal oxides (e.g., WO₃/SiO₂, MoO₃/SiO₂) or zeolites can catalyze nitration with nitric acid. tandfonline.com These systems offer advantages such as ease of separation of the catalyst from the reaction mixture, potential for recycling, and the ability to steer the reaction towards specific isomers. google.com

The principles of green chemistry provide a framework for designing safer, more sustainable chemical processes. The synthesis of this compound can be evaluated against these principles.

Prevention of Waste: The most direct synthetic route, such as a high-yield SNAr reaction, is preferred as it minimizes the formation of byproducts.

Atom Economy: Catalytic methods like the modern Ullmann and Buchwald-Hartwig reactions have higher atom economy than classical methods that use stoichiometric copper.

Use of Safer Chemicals and Solvents: Efforts are ongoing to replace hazardous nitrating mixtures (HNO₃/H₂SO₄) with safer alternatives like metal nitrates on solid supports. acs.orggordon.edu Similarly, high-boiling, toxic solvents like DMF can sometimes be replaced with greener options or by using solvent-free reaction conditions, for example, with microwave assistance. researchgate.net

Energy Efficiency: The use of microwave irradiation can dramatically reduce reaction times and energy consumption for both nitration and etherification reactions. gordon.edu Highly active catalysts that allow for lower reaction temperatures also contribute to energy efficiency.

Use of Catalysis: The shift from stoichiometric reagents to catalytic systems is a core tenet of green chemistry. Catalytic SNAr, Ullmann, and Buchwald-Hartwig reactions are vastly superior to older, less efficient methods. rsc.org

Sustainable Methodologies: Recent research has focused on mechanochemical nitration using ball milling, which minimizes solvent use and can employ recyclable nitrating agents. rsc.org For ether synthesis, developing catalysts from earth-abundant metals and using sustainable solvents are active areas of research. rsc.org

By applying these principles, chemists can develop synthetic routes that are not only efficient and high-yielding but also environmentally responsible.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound, a diaryl ether, can be mechanistically approached through several synthetic pathways. The electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring profoundly influences the reactivity of the molecule, making it susceptible to certain reaction types while disfavoring others. The primary mechanisms considered for its formation are nucleophilic aromatic substitution (SNAr) and, to a lesser extent under specific conditions, electrophilic aromatic substitution.

While electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing benzene rings, its direct application to form the ether linkage in this compound is not a primary synthetic route. In a typical EAS reaction, an electrophile attacks the electron-rich π system of the benzene ring. The presence of two strongly deactivating nitro groups and a methyl group on one of the aromatic rings, and an oxygen atom on the other, complicates this picture.

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Attack of the electrophile: The aromatic ring acts as a nucleophile, attacking an electrophile (E+). This step is typically the rate-determining step as it disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the carbon atom bonded to the electrophile, restoring the aromaticity of the ring.

For the formation of a diaryl ether via an EAS mechanism, one of the aromatic rings would need to act as the electrophile and the other as the nucleophile. However, the phenoxy group is an activating, ortho-, para-directing group, making the phenoxybenzene ring nucleophilic. Conversely, the 1-methyl-3,5-dinitrobenzene ring is strongly deactivated by the two nitro groups, making it highly electron-deficient and a poor nucleophile. Therefore, a direct Friedel-Crafts type etherification is unlikely.

An alternative, though less common, scenario could involve the generation of a phenoxy radical that could then attack the dinitrotoluene ring. However, such radical reactions often lack selectivity and are not the preferred method for synthesizing specific diaryl ethers.

The most plausible and widely utilized method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the two electron-withdrawing nitro groups at the ortho and para positions relative to a potential leaving group on the 1-methyl-benzene ring makes the ring highly electrophilic and susceptible to nucleophilic attack.

The synthesis would typically involve the reaction of a 2-substituted-1-methyl-3,5-dinitrobenzene (where the substituent is a good leaving group, such as a halide) with a phenoxide nucleophile. The general SNAr mechanism proceeds via an addition-elimination pathway:

Nucleophilic Attack: The phenoxide ion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro groups. This delocalization provides significant stabilization to the intermediate.

Departure of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored, yielding the final diaryl ether product.

The rate of SNAr reactions is highly dependent on the nature of the leaving group, the strength of the nucleophile, and the solvent. For the synthesis of this compound, a common precursor would be 2-chloro-1-methyl-3,5-dinitrobenzene.

A variation of this is the Ullmann condensation , which is a copper-catalyzed reaction used to form diaryl ethers. nih.govwikipedia.org This reaction is particularly useful when the aromatic halide is not sufficiently activated towards nucleophilic attack. The general mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper catalyst. Modern variations of the Ullmann reaction often utilize ligands to stabilize the copper catalyst and improve reaction rates and yields. nih.govmdpi.com

Table 1: Key Factors Influencing Nucleophilic Aromatic Substitution for Diaryl Ether Synthesis

| Factor | Influence on Reaction Rate | Rationale |

| Electron-withdrawing Groups | Increases rate | Stabilize the negatively charged Meisenheimer intermediate through resonance and induction. |

| Leaving Group Ability | Increases rate | A better leaving group (e.g., F > Cl > Br > I for SNAr) facilitates the elimination step. |

| Nucleophile Strength | Increases rate | A more potent nucleophile will attack the electrophilic aromatic ring more readily. |

| Solvent Polarity | Generally increases rate | Polar aprotic solvents are often preferred as they solvate the cation of the nucleophile salt without strongly solvating the anion, thus increasing its nucleophilicity. |

| Catalyst (e.g., Copper) | Increases rate (Ullmann) | Facilitates the coupling of less reactive aryl halides by altering the reaction mechanism. nih.govwikipedia.org |

Isolation and Purification Methodologies for Research Samples

The isolation and purification of this compound from a reaction mixture requires a systematic approach to remove unreacted starting materials, catalysts, and byproducts. The solid, non-volatile nature of the product at room temperature dictates the use of techniques such as extraction, crystallization, and chromatography.

Initial Work-up: Following the completion of the reaction, the crude reaction mixture is typically cooled to room temperature. If a solid catalyst like copper was used, it can be removed by filtration. The filtrate is then subjected to a liquid-liquid extraction. The choice of solvent for extraction depends on the solvent used for the reaction. Typically, an organic solvent in which the product is soluble, such as ethyl acetate (B1210297) or dichloromethane, is used to extract the product from the aqueous phase which may contain inorganic salts. The organic layer is then washed with water and brine to remove any remaining water-soluble impurities.

Crystallization: Crystallization is a primary method for purifying solid organic compounds. emu.edu.tr The crude product obtained after extraction and solvent evaporation is dissolved in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. The choice of solvent is critical and is often determined empirically. Common solvents for the crystallization of nitroaromatic compounds include ethanol, methanol, or mixtures of solvents like ethanol/water or toluene/heptane. As the solution cools, the solubility of the product decreases, leading to the formation of crystals. Impurities that are more soluble will remain in the mother liquor. The purified crystals are then collected by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor.

Column Chromatography: For a higher degree of purification, especially for removing closely related impurities, column chromatography is employed. A slurry of the crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A suitable mobile phase (eluent), which is a solvent or a mixture of solvents, is then passed through the column. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Due to the polar nitro groups, this compound is a relatively polar compound. A solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, is often used. The polarity of the eluent can be gradually increased to elute the compounds from the column. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product. The solvent is then evaporated to yield the purified compound.

Table 2: Comparison of Purification Techniques for this compound

| Technique | Principle of Separation | Advantages | Disadvantages |

| Extraction | Differential solubility of the compound in two immiscible liquids. | Good for initial separation of inorganic salts and highly polar/non-polar impurities. | Not effective for separating compounds with similar solubility. |

| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. emu.edu.tr | Can yield highly pure crystalline material; scalable. | Requires finding a suitable solvent; some product is lost in the mother liquor. |

| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | High resolution for separating complex mixtures and closely related compounds. | Can be time-consuming and requires larger volumes of solvent; may not be suitable for large-scale purification. |

The purity of the final product is typically assessed using techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Reactivity and Transformation Studies of 1 Methyl 3,5 Dinitro 2 Phenoxybenzene

Exploration of Electron-Deficient Aromatic Reactivity

The benzene (B151609) ring in 1-Methyl-3,5-dinitro-2-phenoxybenzene is rendered significantly electron-deficient by the presence of two powerful electron-withdrawing nitro groups. This electronic characteristic is the primary determinant of its aromatic reactivity. The high degree of activation facilitates nucleophilic aromatic substitution (SNAr) reactions. It is anticipated that strong nucleophiles would attack the aromatic ring, leading to the displacement of one of the substituents. The positions ortho and para to the nitro groups are the most activated sites for nucleophilic attack. However, in this specific molecule, all available positions on the dinitrated ring are substituted. Therefore, SNAr reactions would likely involve the displacement of one of the existing groups, with the viability of such a reaction depending on the nature of the nucleophile and the reaction conditions.

Reduction Chemistry of the Nitro Groups in this compound

The reduction of aromatic nitro groups is a well-established and versatile transformation in organic synthesis. A variety of reagents are known to effect this conversion, leading to different products depending on the reaction conditions. For a dinitro compound like this compound, selective reduction of one nitro group to an amino group would be a significant synthetic challenge, often requiring careful selection of reagents and control of stoichiometry. More commonly, vigorous reduction conditions would lead to the formation of the corresponding diamine.

Table 1: Potential Products from the Reduction of Nitro Groups

| Reagent System | Potential Product(s) | Reaction Conditions |

| Sn / HCl or Fe / HCl | 2-Amino-6-methyl-4-nitrophenoxybenzene and/or 4-Amino-2-methyl-6-nitrophenoxybenzene (partial reduction); 1,3-Diamino-2-methyl-5-phenoxybenzene (complete reduction) | Acidic |

| H₂, Pd/C | 1,3-Diamino-2-methyl-5-phenoxybenzene | Catalytic Hydrogenation |

| Na₂S or (NH₄)₂S | Potentially selective reduction to one of the nitroanilines | Mild, often chemoselective |

Note: This table is illustrative of expected outcomes based on general principles of nitroarene reduction and does not represent experimentally verified results for this compound.

Cleavage and Rearrangement Reactions of the Phenoxy Moiety

The ether linkage in this compound is a potential site for chemical transformation. Cleavage of the C-O bond of the phenoxy group can typically be achieved under harsh conditions using strong acids such as HBr or HI. This reaction would be expected to yield 3,5-dinitro-2-methylphenol and bromobenzene (B47551) or iodobenzene, respectively. Given the electron-deficient nature of the attached aromatic ring, nucleophilic cleavage of the ether bond might also be possible under specific conditions, although this is generally less common for diaryl ethers unless the phenoxy group itself contains activating substituents. Rearrangement reactions of the phenoxy group are not commonly observed under typical laboratory conditions.

Investigations into the Reactivity at the Methyl Group

The methyl group attached to the dinitrated benzene ring is activated towards certain types of reactions. For instance, free radical halogenation could lead to the formation of a benzylic halide. Oxidation of the methyl group to a carboxylic acid would require strong oxidizing agents, and the conditions might also affect other parts of the molecule, particularly the electron-rich phenoxy ring. Condensation reactions involving the methyl group, for example with aldehydes, could potentially occur if the methyl protons are sufficiently acidic, a property that would be enhanced by the adjacent nitro groups.

Thermal Stability and Decomposition Pathways of this compound

Polynitroaromatic compounds are known for their energetic properties and their tendency to decompose at elevated temperatures. The thermal stability of this compound has not been specifically reported. However, it is reasonable to assume that its decomposition would be initiated by the cleavage of the weakest bonds in the molecule. The C-NO₂ bonds are often the initial sites of homolytic cleavage in the thermal decomposition of nitroaromatics, leading to the formation of radical species and the subsequent evolution of gaseous products such as NOx. The presence of the phenoxy and methyl groups would likely influence the decomposition pathway, potentially leading to a complex mixture of products.

Studies on the Hydrolytic Transformations of this compound

Hydrolysis of this compound would involve the reaction with water, typically in the presence of an acid or a base catalyst. Under basic conditions, nucleophilic attack of hydroxide (B78521) ions on the electron-deficient aromatic ring could potentially lead to the displacement of the phenoxy group, yielding 3,5-dinitro-2-methylphenol. The rate of this SNAr hydrolysis would be dependent on the concentration of the base and the temperature. Acid-catalyzed hydrolysis is less likely to occur at the aromatic ring but could potentially promote cleavage of the ether linkage, as mentioned in section 3.3.

Advanced Theoretical and Computational Chemistry of 1 Methyl 3,5 Dinitro 2 Phenoxybenzene

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic architecture of complex organic molecules. researchgate.netnih.govsuperfri.org These methods allow for the precise calculation of molecular orbitals, electron density, and electrostatic potential, which are fundamental to understanding molecular behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. mdpi.comirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comnih.govresearchgate.net

A small HOMO-LUMO gap suggests high chemical reactivity and a greater degree of polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov For 1-Methyl-3,5-dinitro-2-phenoxybenzene, the electronic landscape is defined by the interplay between the electron-donating phenoxy group and the electron-withdrawing dinitrophenyl moiety. It is predicted that the HOMO would be predominantly localized on the electron-rich phenoxy ring, while the LUMO would be concentrated on the electron-deficient dinitrophenyl ring, particularly around the nitro groups. This spatial separation facilitates intramolecular charge transfer, a key feature of its electronic behavior.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | -7.5 | Electron-donating capability; localized on the phenoxy group. |

| ELUMO | -3.0 | Electron-accepting capability; localized on the dinitrophenyl ring. |

| Energy Gap (ΔE) | 4.5 | Indicates chemical reactivity and kinetic stability. irjweb.comchemmethod.com |

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. nih.govresearchgate.netnih.gov The MEP map provides a visual representation of the charge distribution, where different colors denote varying electrostatic potentials. Typically, red regions indicate negative potential (electron-rich areas susceptible to electrophilic attack), while blue regions signify positive potential (electron-poor areas prone to nucleophilic attack). nih.govnih.gov Green areas represent neutral potential. nih.gov

For this compound, the MEP map is expected to show highly negative potentials localized around the oxygen atoms of the two nitro groups and the ether oxygen of the phenoxy group. These sites are the primary centers for interaction with electrophiles. Conversely, regions of high positive potential are anticipated over the hydrogen atoms of the aromatic rings and in the vicinity of the electron-withdrawing nitro groups, marking them as likely sites for nucleophilic attack.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Analysis

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen atoms of Nitro Groups | Negative | Site for electrophilic attack. |

| Ether Oxygen Atom | Negative | Site for electrophilic attack. |

| Aromatic Ring (Dinitro-substituted) | Positive | Site for nucleophilic attack. |

| Aromatic Protons | Positive | Weak electrophilic sites. |

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of this compound is not rigid. Rotations around the single bonds, particularly the C-O-C ether linkage, give rise to different conformations with varying energies. Conformational analysis aims to identify the most stable conformer (the global minimum on the potential energy surface) and the energy barriers to rotation.

The key structural parameter is the dihedral angle between the planes of the two aromatic rings. Due to steric hindrance between the ortho-methyl group on one ring and the ortho-nitro group on the other, a completely planar conformation is highly unlikely. DFT calculations on analogous substituted diphenyl ethers and benzoates have shown that such molecules adopt twisted conformations. nih.govnih.gov For this compound, the most stable conformation is expected to feature a significant dihedral angle between the dinitrophenyl and phenoxy rings to minimize steric clashes. This twisting influences the molecule's electronic properties by affecting the degree of π-orbital overlap between the two ring systems.

Reaction Mechanism Modeling and Transition State Computations

Computational chemistry allows for the detailed exploration of reaction pathways, including the characterization of transition states. researchgate.netscitation.org For this compound, several reactions are of interest, such as nucleophilic aromatic substitution (SNAr) and thermal decomposition.

The dinitrophenyl ring is highly activated towards SNAr reactions due to the strong electron-withdrawing nature of the two nitro groups. Modeling this reaction would involve computing the energy profile for the attack of a nucleophile, the formation of a Meisenheimer complex (a stabilized anionic intermediate), and the subsequent departure of the phenoxy leaving group. Transition state computations would reveal the activation energy for each step, providing insights into the reaction kinetics. Similarly, modeling the thermal decomposition could identify the weakest bond, likely a C–NO2 bond, as the initial point of cleavage, a mechanism observed in similar nitroaromatic compounds. mdpi.com

Structure-Reactivity Relationship (SRR) Studies of this compound Analogues

By systematically modifying the structure of this compound and calculating the resulting electronic and energetic properties, a structure-reactivity relationship (SRR) can be established. nih.gov These in silico studies can predict how changes in substitution patterns will affect the molecule's reactivity.

For instance, introducing additional electron-withdrawing groups on either ring would be expected to lower the LUMO energy, making the molecule a stronger electron acceptor and more susceptible to nucleophilic attack. Conversely, adding electron-donating groups to the phenoxy ring would raise the HOMO energy, enhancing its electron-donating character. Such studies are invaluable for tuning the molecule's properties for specific applications.

Table 3: Hypothetical Structure-Reactivity Relationships for Analogues

| Structural Modification | Effect on Electronic Property | Predicted Change in Reactivity |

|---|---|---|

| Adding an electron-donating group (e.g., -OCH3) to the phenoxy ring | Raises EHOMO | Increased susceptibility to electrophilic attack on the phenoxy ring. |

| Adding an electron-withdrawing group (e.g., -CF3) to the dinitrophenyl ring | Lowers ELUMO | Increased susceptibility to nucleophilic attack on the dinitrophenyl ring. |

| Replacing -CH3 with a bulkier group | Increases steric hindrance | May alter the preferred conformation and reaction rates at nearby sites. |

Predictive Simulations of Chemical Behavior in Various Reaction Environments

Beyond intrinsic properties, computational simulations can predict how this compound behaves in different chemical environments. By incorporating solvent models, it is possible to simulate its behavior in various solutions, predicting properties like solubility and the effect of the solvent on reaction barriers.

Simulations can also model the molecule's thermal stability and decomposition pathways under different temperatures and pressures. For example, ReaxFF molecular dynamics simulations could model the complex chemical processes that occur during rapid heating, identifying the initial bond-breaking events and predicting the distribution of decomposition products. mdpi.com These predictive capabilities are essential for understanding the molecule's stability and potential applications in materials science.

Sophisticated Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Elucidating Reaction Products and Impurities

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of 1-Methyl-3,5-dinitro-2-phenoxybenzene and its related compounds. This technique provides the elemental composition of the molecule with high accuracy, which is critical for confirming its identity and for identifying unknown products and impurities in a reaction mixture. By providing exact mass measurements, HRMS allows researchers to distinguish between compounds with the same nominal mass but different elemental formulas, offering a high degree of confidence in structural assignments.

In the synthesis of substituted nitroaromatic compounds, various side products and isomers can be formed. HRMS, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), can separate these components and provide their exact masses, thereby enabling the elucidation of reaction pathways and the optimization of reaction conditions to minimize impurity formation. researchgate.net

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Dynamic Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the dinitrophenyl and phenoxy rings, as well as a singlet for the methyl group protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide valuable information about their relative positions and the electronic effects of the substituents. For instance, the protons on the dinitrophenyl ring would be shifted downfield due to the strong electron-withdrawing nature of the nitro groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, with carbons attached to electron-withdrawing groups (like the nitro groups) appearing at higher chemical shifts. Combining ¹H and ¹³C NMR data allows for a complete and unambiguous assignment of the molecular structure. rsc.orgbeilstein-journals.orgmdpi.com Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed to further confirm the connectivity between protons and carbons.

Below is a table summarizing the predicted ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹³C NMR Chemical Shift (ppm) |

| C1 | 135.8 |

| C2 | 150.4 |

| C3 | 124.6 |

| C4 | 112.6 |

| C5 | 156.8 |

| C6 | 111.5 |

| C-CH₃ | 15.0 |

| C-O (phenoxy) | 155.0 |

| C-ipso (phenoxy) | 131.3 |

| C-ortho (phenoxy) | 118.9 |

| C-meta (phenoxy) | 129.4 |

| C-para (phenoxy) | 123.5 |

Note: These are predicted values and may vary slightly from experimental data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These techniques are based on the principle that molecules vibrate at specific frequencies corresponding to their structural features.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the nitro groups (NO₂), the ether linkage (C-O-C), the aromatic rings (C=C stretching), and the methyl group (C-H stretching and bending). The strong and distinct absorptions of the nitro groups, typically found in the regions of 1550-1500 cm⁻¹ (asymmetric stretching) and 1350-1300 cm⁻¹ (symmetric stretching), are particularly useful for confirming the presence of these functionalities.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the nitro groups and the aromatic ring breathing modes often give strong signals in the Raman spectrum. This technique is particularly useful for analyzing solid samples and can provide a unique "molecular fingerprint" for the compound.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS, LC-MS) for Reaction Monitoring and Purity Assessment in Research Contexts

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for monitoring the progress of its synthesis. bepls.commdpi.commdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of non-volatile and thermally labile compounds like this compound. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, it is possible to achieve excellent separation of the desired product from related impurities. mdpi.commdpi.com A UV detector is commonly used for detection, as the aromatic rings and nitro groups absorb strongly in the UV region.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination of gas chromatography for separation and mass spectrometry for detection and identification. bepls.comamazonaws.com For volatile and thermally stable compounds, GC-MS can provide rapid and sensitive analysis. The gas chromatogram indicates the purity of the sample, while the mass spectrum of each component provides information about its molecular weight and fragmentation pattern, aiding in its identification. amazonaws.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.netmdpi.commdpi.comnih.gov This technique is particularly useful for analyzing complex reaction mixtures and for quantifying trace-level impurities. mdpi.comnih.gov The high sensitivity and selectivity of LC-MS make it an invaluable tool in the development and quality control of synthetic processes involving this compound. mdpi.commdpi.comnih.gov

| Technique | Application | Information Obtained |

| HPLC | Purity assessment, reaction monitoring, purification | Retention time, quantitative analysis |

| GC-MS | Purity assessment, identification of volatile impurities | Retention time, mass spectrum (molecular weight, fragmentation) |

| LC-MS | Purity assessment, identification of non-volatile impurities, reaction monitoring | Retention time, mass spectrum (molecular weight, fragmentation) |

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Studies

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the aromatic rings and n → π* transitions associated with the nitro groups and the oxygen atom of the ether linkage. libretexts.orgresearchgate.net The position and intensity of these absorption maxima (λmax) can provide insights into the electronic structure of the molecule and the effects of the substituents on the aromatic systems.

Environmental Fate and Degradation Mechanisms Focus on Chemical and Biochemical Pathways

Photolytic Degradation Pathways and Quantum Yields

No information is currently available regarding the photolytic degradation pathways or quantum yields for 1-Methyl-3,5-dinitro-2-phenoxybenzene. This includes data on its susceptibility to direct or indirect photodegradation in the atmosphere, water, or on soil surfaces.

Hydrolytic Stability and Transformation Kinetics in Aquatic Systems

There is no available data on the hydrolytic stability of this compound. Consequently, its transformation kinetics in aquatic systems, including its half-life under various pH and temperature conditions, remain uncharacterized.

Microbial Biotransformation Pathways and Enzymes Involved (Mechanism-focused)

Information regarding the microbial biotransformation of this compound is not present in the available scientific literature.

Aerobic and Anaerobic Degradation Mechanisms

Specific aerobic and anaerobic degradation mechanisms for this compound have not been documented.

Investigation of Microbial Consortia and Enzyme Systems

There are no published studies investigating microbial consortia or specific enzyme systems capable of degrading this compound.

Metabolite Identification in Biotransformation Processes

As no biotransformation studies have been identified, there is no information on the potential metabolites of this compound.

Sorption and Desorption Dynamics in Environmental Matrices

Data on the sorption and desorption behavior of this compound in environmental matrices such as soil and sediment are not available. This information is crucial for predicting its mobility and bioavailability in the environment.

Future research is necessary to elucidate the environmental fate and potential degradation pathways of this compound to accurately assess its environmental impact.

Chemical Transformation in Soil and Sediment Systems

The environmental fate of this compound in soil and sediment systems is governed by a complex interplay of chemical and biochemical processes. As a member of the nitrated diphenyl ether class of compounds, its transformation is influenced by the redox potential of the environment, the presence of specific microbial communities, and various abiotic factors. While specific research on this compound is not extensively documented in publicly available literature, the degradation pathways can be inferred from studies on structurally related diphenyl ether herbicides and other nitroaromatic compounds.

Under anaerobic conditions, which are prevalent in flooded soils and deeper sediment layers, the primary transformation pathway for nitroaromatic compounds is reductive. The nitro groups (-NO₂) are sequentially reduced to nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH₂) groups. This process is often microbially mediated, with a wide range of anaerobic bacteria capable of utilizing nitroaromatic compounds as electron acceptors. For diphenyl ether herbicides, the degradation is significantly faster under flooded (anaerobic) conditions compared to upland (aerobic) conditions, leading to the formation of amino derivatives as major metabolites tandfonline.comepa.gov. Therefore, it is anticipated that this compound would undergo a similar transformation, yielding 1-Methyl-3,5-diamino-2-phenoxybenzene as a likely degradation product in anoxic environments.

In aerobic soils and the upper layers of sediment, oxidative degradation pathways become more significant. Microbial degradation is a key process in the breakdown of diphenyl ether herbicides under these conditions tandfonline.comresearchgate.net. Various soil microorganisms, including bacteria and fungi, can utilize these compounds as a source of carbon and energy. The degradation process often involves hydroxylation of the aromatic rings and cleavage of the ether bond. For some diphenyl ethers, this is followed by further degradation of the resulting phenolic and catecholic intermediates. The presence of the methyl and nitro groups on the benzene (B151609) ring of this compound will influence the rate and pathway of this microbial degradation.

Abiotic degradation processes may also contribute to the transformation of this compound in soil and sediment. Photolysis can be a significant degradation pathway for compounds present on the soil surface that are exposed to sunlight. However, the extent of this process is limited by the depth of light penetration into the soil. Chemical hydrolysis of the ether linkage is generally not considered a major degradation pathway for diphenyl ethers under typical environmental pH conditions.

The persistence of this compound in soil and sediment will be a function of the relative rates of these biotic and abiotic degradation processes. Factors such as soil type, organic matter content, pH, temperature, and the composition of the microbial community will all play a crucial role in determining its environmental half-life. The formation of bound residues, where the parent compound or its metabolites become incorporated into the soil organic matter, can also be a significant factor in its long-term environmental fate.

Table 1: Postulated Transformation Products of this compound in Soil and Sediment

| Parent Compound | Transformation Pathway | Key Intermediates/Products | Environmental Condition |

| This compound | Reductive | 1-Methyl-3-amino-5-nitro-2-phenoxybenzene | Anaerobic |

| 1-Methyl-3,5-diamino-2-phenoxybenzene | Anaerobic | ||

| Oxidative (Ether Cleavage) | 2,4-Dinitro-6-methylphenol | Aerobic | |

| Phenol (B47542) | Aerobic | ||

| Oxidative (Hydroxylation) | Hydroxylated derivatives | Aerobic |

Advanced Applications Research Non Biological, Non Clinical

1-Methyl-3,5-dinitro-2-phenoxybenzene as a Building Block in Complex Organic Synthesis

No specific studies detailing the use of this compound as a building block in complex organic synthesis were identified. General synthetic routes for related dinitro-phenoxybenzene compounds exist, but the specific utility of this compound as an intermediate for the synthesis of more complex molecules is not documented in available literature.

Research into this compound in the Context of Energetic Materials

There is no available research that specifically investigates this compound as an energetic material.

Structure-Energetic Property Relationships

Without experimental or theoretical data on its energetic properties, no information can be provided on the structure-energetic property relationships of this compound.

Thermal Stability and Sensitivity Studies for Non-Explosive Applications

No studies on the thermal stability or sensitivity of this compound for any application, explosive or non-explosive, were found.

Photophysical and Electronic Material Applications of Derived Compounds

There is no information on compounds derived from this compound or their potential photophysical and electronic material applications.

Role as a Precursor for Advanced Polymer Chemistry

No literature was found that describes the use of this compound as a monomer or precursor in the field of advanced polymer chemistry.

Exploration in Catalysis Research and Ligand Design

There is no indication in the available scientific literature that this compound has been explored for its potential roles in catalysis research or as a scaffold for ligand design.

Future Directions and Emerging Research Challenges for 1 Methyl 3,5 Dinitro 2 Phenoxybenzene

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong acids, which can have significant environmental drawbacks. chemicalbook.com Future research into 1-Methyl-3,5-dinitro-2-phenoxybenzene should prioritize the development of novel and sustainable synthetic methodologies. The principles of green chemistry, such as waste prevention and maximizing atom economy, should guide these efforts. researchgate.net

Potential sustainable synthetic routes could involve leveraging greener solvents, developing more efficient catalytic systems, and exploring alternative energy sources to drive the necessary chemical transformations. mdpi.com For instance, research could focus on enzymatic catalysis or the use of solid acid catalysts to reduce the generation of hazardous waste. The goal would be to create synthetic pathways that are not only efficient in their yield but also minimized in their environmental impact. mdpi.com

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identifying or engineering enzymes for selective nitration and etherification. |

| Mechanochemistry | Reduced solvent usage, potential for novel reactivity. | Exploring solid-state reactions for the synthesis of the target compound. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, scalability. | Developing continuous flow processes for the nitration and etherification steps. |

| Photocatalysis | Use of light as a renewable energy source. | Investigating light-driven reactions for the formation of the carbon-oxygen bond. |

Unexplored Reaction Pathways and Selectivity Enhancements

The chemical structure of this compound, with its electron-withdrawing nitro groups and electron-donating methyl and phenoxy groups, suggests a rich and complex reactivity profile that remains to be explored. Future research should aim to uncover and understand the unexplored reaction pathways of this molecule.

A key area of investigation would be the selective functionalization of the two aromatic rings. The dinitro-substituted ring is activated towards nucleophilic aromatic substitution, while the phenoxy ring is more susceptible to electrophilic attack. Developing reaction conditions that allow for precise control over which ring reacts and at which position is a significant challenge. For example, the high basicity of some nucleophiles might favor the formation of σH-complexes rather than substitution. researchgate.net

Furthermore, the interplay between the different functional groups could lead to novel intramolecular reactions or rearrangements under specific conditions. A deeper understanding of these pathways could be achieved through detailed mechanistic studies, combining experimental work with computational modeling.

Advancements in In-Silico Modeling for Complex Chemical Systems

Computational chemistry and in-silico modeling offer powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research and reducing the need for extensive trial-and-error experimentation. researchgate.net For a molecule like this compound, where experimental data is scarce, computational methods can provide valuable initial insights.

Quantum-chemical methods, such as Density Functional Theory (DFT), can be employed to calculate the molecule's electronic structure, predict its spectroscopic properties (NMR, IR, UV-Vis), and map out potential reaction energy surfaces. researchgate.net This can help in identifying the most likely sites for electrophilic and nucleophilic attack and in understanding the mechanisms of potential reactions. Molecular dynamics simulations could also be used to study the conformational flexibility of the molecule and its interactions with solvents or potential reactants.

| Computational Method | Predicted Property/Application | Potential Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, spectroscopic properties, reaction mechanisms. | Guidance for synthesis and reactivity studies. |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions. | Understanding of physical properties and behavior in different environments. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity or toxicity. | Early-stage assessment of potential applications or hazards. |

Integration of High-Throughput Experimentation and Data Science in Compound Analysis

The exploration of reaction conditions and the optimization of synthetic routes can be a time-consuming process. High-throughput experimentation (HTE) offers a way to accelerate this process by allowing for the rapid screening of a large number of reaction parameters in parallel. drugtargetreview.com The integration of HTE with data science and machine learning algorithms can further enhance the efficiency of chemical research. drugtargetreview.com

For this compound, HTE could be used to quickly identify optimal catalysts, solvents, and temperature conditions for its synthesis or subsequent functionalization. figshare.com The large datasets generated by HTE can then be analyzed using data science techniques to build predictive models for reaction outcomes. This approach not only speeds up the research process but can also lead to the discovery of non-obvious reaction conditions or novel reactivity patterns.

Potential Contributions to Green Chemistry and Sustainable Chemical Technologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Research into this compound and its derivatives, if guided by these principles, has the potential to contribute to the development of more sustainable chemical technologies.

By focusing on developing green synthetic routes, researchers can minimize the environmental footprint of producing this compound. mdpi.com Furthermore, the unique electronic and structural features of this compound might make it a useful building block for the synthesis of more complex molecules with applications in areas such as biodegradable polymers, novel energetic materials with improved safety profiles, or pharmaceuticals with reduced environmental persistence. The ultimate goal is to ensure that the entire lifecycle of the chemical, from its synthesis to its final application and disposal, is designed with sustainability in mind. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Methyl-3,5-dinitro-2-phenoxybenzene in laboratory settings?

- Methodological Answer : Use full-body protective gear, including chemically resistant gloves and lab coats. For respiratory protection, employ NIOSH/CEN-certified respirators (e.g., OV/AG/P99 or ABEK-P2 filters) when handling powders or aerosols. Ensure proper ventilation and avoid environmental discharge into drainage systems. Stability data for similar nitroaromatic compounds suggest storage in cool, dry conditions away from incompatible materials .

Q. How can researchers determine the purity and structural integrity of synthesized this compound?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (NMR, IR) for purity assessment. X-ray crystallography (as demonstrated for structurally analogous compounds like N-(3,5-Dimethoxyphenyl)benzamide) can resolve molecular conformation and crystallinity. Cross-reference with PubChem-computed InChI keys for validation .

Q. What experimental conditions are critical for maintaining the stability of this compound during storage?

- Methodological Answer : Store in amber glass containers under inert gas (e.g., argon) to prevent photodegradation and oxidation. Monitor temperature rigorously—melting points of related nitro compounds (e.g., 105.3°C for 1-Methoxy-3,5-dinitrobenzene) suggest sensitivity to thermal stress. Avoid proximity to reducing agents or strong bases .

Advanced Research Questions

Q. How can computational models predict the reactivity of nitro groups in this compound under varying pH conditions?

- Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals. Compare with experimental data from cyclic voltammetry to assess redox behavior. For analogs like 1-Bromo-3,5-dimethoxybenzene, retrosynthesis tools (e.g., AI-powered Template_relevance models) have been used to predict reaction pathways, which can be adapted here .

Q. What strategies resolve contradictions in reported bioactivity data for nitroaromatic compounds like this compound?

- Methodological Answer : Conduct meta-analyses of existing datasets, accounting for variables such as solvent polarity (e.g., log Pow discrepancies) and assay protocols. For example, discrepancies in alkaloid bioactivity studies (e.g., arecoline in betel nut) were addressed by standardizing extraction methods and cell lines . Apply similar rigor to nitroaromatic assays.

Q. How do steric and electronic effects influence the crosslinking potential of this compound in polymer chemistry?

- Methodological Answer : Synthesize derivatives with varied substituents (e.g., methyl vs. ethyl groups) and evaluate their reactivity in polyisocyanate crosslinking systems. Reference studies on sterically hindered diisocyanates (e.g., 1-methyl-3,5-diethyl-2,4-diisocyanatobenzene) to correlate substituent position with reaction efficiency .

Q. What are the challenges in scaling up synthetic routes for this compound while minimizing hazardous byproducts?

- Methodological Answer : Optimize nitroation and etherification steps using flow chemistry to control exothermic reactions. For analogs like 1-Bromo-3,5-dimethoxybenzene, sodium methoxide-mediated reactions reduced halogenated waste. Implement real-time FTIR monitoring to track intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.